molecular formula C20H18N4O3S B2890412 N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021119-87-8

N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2890412
CAS No.: 1021119-87-8
M. Wt: 394.45
InChI Key: PDUZYXWSPYCRAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C19H16N6O2S . The compound contains a pyridazinone ring, which is a heterocyclic compound containing nitrogen and sulfur atoms .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 392.434 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 621.55°C, and a molar refractivity of 109.0±0.5 cm3 . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis Methodologies

  • A novel class of compounds, including derivatives like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, were synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate and methyl 2-(2-methoxy-2-oxoethyl)benzoate. These compounds were prepared through steps including regiospecific conversion of ester functionalities, oxidation, formation of hydrazone derivatives, intramolecular cyclization, and finally, transformation into urethane and aminopyridazinone derivatives (Gani Koza et al., 2013).

Potential Biological Activities

  • The design and synthesis of novel benzodifuranyl derivatives, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibition, analgesic activity, and anti-inflammatory effects, with some displaying higher activity than the standard drug sodium diclofenac (A. Abu‐Hashem et al., 2020).

  • Another study focused on the synthesis of novel thieno[2,3-c]pyridazines, utilizing 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. The synthesized compounds were evaluated for their antibacterial activities, showcasing the potential utility of these novel compounds in addressing microbial resistance (A. S. Al-Kamali et al., 2014).

Future Directions

The compound “N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” could be a subject of future research due to its structural similarity to other biologically active compounds .

Properties

IUPAC Name

N-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-16-10-6-5-9-15(16)21-18(25)13-28-19-12-11-17(23-24-19)22-20(26)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUZYXWSPYCRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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